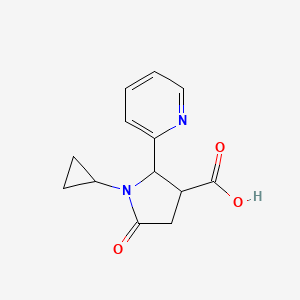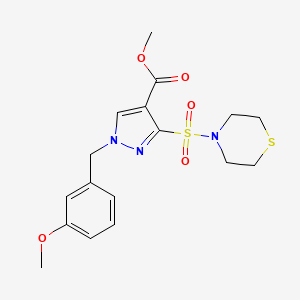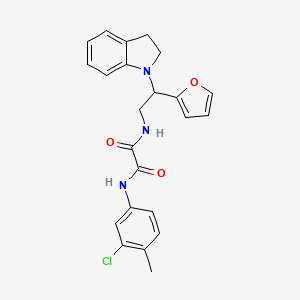
1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial Applications
Research has demonstrated the synthesis and investigation of fluoronaphthyridines, including compounds with a structure similar to "1-Cyclopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid." These compounds exhibit significant in vitro and in vivo antibacterial activities, showing promise as therapeutic agents. The studies detail structure-activity relationships, highlighting the importance of cycloalkylamino groups for enhancing antibacterial efficacy (Bouzard et al., 1992).
Structural Analysis and Synthesis
Crystal structure investigation of related pyridine derivatives has provided insights into molecular alignment and interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds. The research emphasizes the role of hydrogen bonding and π-π electron interactions in molecular packing (Ramasubramanian et al., 2007).
Chemical Synthesis Techniques
Advanced synthetic techniques have been developed for creating compounds with the pyrrolidine and cyclopropane structures, which are key features in molecules related to "this compound." These methods allow for the production of compounds with high stereocontrol, potentially useful in the development of new pharmaceuticals (Cordero et al., 2009).
Bioactivity Predictions
The synthesis of novel bicyclic systems, including oxadiazole derivatives, and predictions of their biological activities illustrate the potential for discovering new drugs based on structural modifications of pyrrolidine derivatives. This research highlights the importance of computational methods in drug discovery (Kharchenko et al., 2008).
properties
IUPAC Name |
1-cyclopropyl-5-oxo-2-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-7-9(13(17)18)12(15(11)8-4-5-8)10-3-1-2-6-14-10/h1-3,6,8-9,12H,4-5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHUHEDENOYWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)C(=O)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)


![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)



